molecular formula C17H19N5O3S B2723346 1-methyl-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide CAS No. 2034227-88-6

1-methyl-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide

Cat. No. B2723346
CAS RN: 2034227-88-6
M. Wt: 373.43
InChI Key: HCKPPSHQHJJAOR-UHFFFAOYSA-N
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Description

1-methyl-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C17H19N5O3S and its molecular weight is 373.43. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Synthesis and Applications

Synthetic Pathways and Derivative Formations : Research on thiophene and pyrazole derivatives, such as those involving benzo[b]thiophen-2-yl-hydrazonoesters, demonstrates the versatility of these heterocycles in synthesizing various derivatives. These derivatives are explored for their potential in creating new chemical entities with diverse applications, ranging from materials science to pharmacology. For example, the synthesis of thiophenylhydrazonoacetates has been a subject of study for generating pyrazole, isoxazole, and pyrimidine derivatives, showcasing the chemical reactivity and applicability of such compounds in generating a wide array of heterocyclic compounds (Mohareb et al., 2004).

Structural and Computational Analysis

Crystal Structure and Molecular Analysis : The structural elucidation of pyrazole derivatives through methods like X-ray crystallography provides insights into their molecular geometry, intermolecular interactions, and potential binding properties. This level of analysis is crucial for designing compounds with specific biological or physical properties. For instance, the study of 3-(3-methoxyphenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide highlighted its structural characteristics, including the dihedral angle between rings and the formation of supramolecular motifs, which could inform the design of compounds with desired physical or biological functions (Kumara et al., 2018).

Chemical Reactivity and Method Development

Innovative Synthetic Methods : The development of new synthetic methodologies, such as the modified Migita reaction for carbon−sulfur bond formation, illustrates the ongoing efforts to enhance the efficiency and scope of chemical synthesis. These methods not only facilitate the production of complex molecules but also contribute to the advancement of organic synthesis as a discipline. The application of palladium-catalyzed reactions in synthesizing a former antiasthma drug candidate underscores the relevance of these methods in producing clinically relevant compounds (Norris & Leeman, 2008).

Material Science and Optical Properties

Non-linear Optical Properties and Material Applications : The study of pyrazole-thiophene-based amide derivatives for their non-linear optical (NLO) properties and structural features showcases the potential of such compounds in material science applications. Computational methods, including density functional theory (DFT) calculations, aid in understanding the electronic structure and predicting the NLO responses, which are critical for designing materials with specific optical characteristics (Kanwal et al., 2022).

properties

IUPAC Name

2-methyl-N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-5-thiophen-2-ylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O3S/c1-22-13(9-12(20-22)14-3-2-8-26-14)17(23)18-10-15-19-16(21-25-15)11-4-6-24-7-5-11/h2-3,8-9,11H,4-7,10H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCKPPSHQHJJAOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CS2)C(=O)NCC3=NC(=NO3)C4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide

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